2-{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetamide
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Overview
Description
2-{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds significant potential in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetamide typically involves the condensation of o-phenylenediamine with acetic acid, followed by further derivatization. The mixture of o-phenylenediamine and acetic acid is heated at 100°C for 2 hours and then cooled slowly. A 10% sodium hydroxide solution is added to the mixture until it becomes slightly alkaline . This synthetic route is commonly used in laboratory settings, while industrial production methods may involve more scalable and efficient processes.
Chemical Reactions Analysis
2-{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other benzimidazole derivatives. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and pathways. Additionally, it is used in the development of new drugs and therapeutic agents. In the industrial sector, it is utilized in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetamide involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For instance, they can inhibit the polymerization of tubulin, which is essential for cell division, making them effective anticancer agents. Additionally, they can interfere with the synthesis of nucleic acids and proteins in microorganisms, providing antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetamide include other benzimidazole derivatives such as 2-methylbenzimidazole and 2-(1-hydroxyethyl)benzimidazole. These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties and applications. For example, 2-methylbenzimidazole is widely used in medicinal chemistry for synthesizing antibacterial and antifungal agents, while 2-(1-hydroxyethyl)benzimidazole has applications in the synthesis of coordination polymers .
Properties
IUPAC Name |
2-[2-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-12-20-13-6-2-4-8-15(13)22(12)11-18-21-14-7-3-5-9-16(14)23(18)10-17(19)24/h2-9H,10-11H2,1H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKZLFZLMZKPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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